molecular formula C11H12F3N B3074385 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019612-03-3

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B3074385
CAS No.: 1019612-03-3
M. Wt: 215.21 g/mol
InChI Key: WGUISRMWBHQJLH-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS: 1019612-03-3) is an organic amine featuring a propenyl (allyl) group and a 4-(trifluoromethyl)benzyl moiety. Its molecular formula is C₁₁H₁₂F₃N (MW: 215.21 g/mol). This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in designing molecules with tailored electronic and steric properties .

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUISRMWBHQJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as prop-2-en-1-yl bromide and 4-(trifluoromethyl)benzylamine.

    Nucleophilic Substitution Reaction: The prop-2-en-1-yl bromide undergoes a nucleophilic substitution reaction with 4-(trifluoromethyl)benzylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 25-50°C. The reaction time may vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques, such as distillation or chromatography, are employed to isolate the compound from reaction by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine or aromatic ring, leading to the formation of various substituted derivatives. Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base, or sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups attached to the amine or aromatic ring.

Scientific Research Applications

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It is used in the development of new therapeutic agents and drug discovery research.

    Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways or receptors.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties. It is also used as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The prop-2-en-1-yl group may contribute to the compound’s reactivity and ability to undergo specific chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, alkyl chains, or functional groups.

Substituted Benzylamine Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine C₁₁H₁₂F₃N 215.21 Allyl, 4-CF₃-benzyl High lipophilicity (CF₃ group); allyl enables conjugation/polymerization reactions
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine C₂₂H₁₉F₃N₂O 400.39 Benzyloxy, 4-CF₃-benzyl Enhanced steric bulk; potential for hydrogen bonding via benzyloxy
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 203.21 Branched propyl, 4-CF₃-benzyl Higher LogP (2.0) due to saturated alkyl chain; reduced reactivity vs. allyl
Prop-2-yn-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine C₁₁H₁₀F₃N 213.20 Propargyl, 4-CF₃-benzyl Triple bond enables click chemistry; lower MW and higher reactivity than allyl

Aromatic and Heterocyclic Analogs

Compound Name Molecular Formula MW (g/mol) Key Features Applications/Reactivity
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine C₁₃H₁₉NO₃ 237.29 Trimethoxybenzyl group Polar OCH₃ groups enhance solubility; potential CNS activity due to methoxy motifs
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN 254.17 Bromophenyl, branched allyl Heavy atom (Br) may improve crystallinity; halogen facilitates cross-coupling reactions
Urea derivatives (e.g., 1-(4-Trifluoromethylphenyl)-3-aryl ureas ) Varies ~500–600 Trifluoromethylphenyl, urea backbone High-affinity kinase inhibitors; CF₃ enhances target binding and metabolic stability

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases LogP compared to non-fluorinated analogs. For example, 2-[4-(trifluoromethyl)phenyl]propan-2-amine has LogP = 2.0 , while the allyl derivative may exhibit slightly lower LogP due to allyl’s polarity.
  • Stability : The allyl group may render the compound prone to oxidation, whereas saturated alkyl chains (e.g., ) offer greater stability.
  • Molecular Weight : Most analogs fall within 200–400 g/mol, aligning with drug-like properties.

Biological Activity

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine, also known as N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine, is an organic compound notable for its unique structure and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors in drug design and development.

PropertyValue
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
IUPAC NameN-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine
InChIInChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between prop-2-en-1-yl bromide and 4-(trifluoromethyl)benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in organic solvents like dichloromethane or toluene at temperatures ranging from 25°C to 50°C.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures, particularly those containing trifluoromethyl groups. For instance, a series of trifluoromethyl phenyl derivatives have been shown to exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating their potency as antimicrobial agents .

Anticancer Activity

The biological activity of this compound is also being explored in the context of cancer therapy. Compounds with similar structural motifs have been investigated for their ability to inhibit key signaling pathways involved in tumor growth and metastasis. The trifluoromethyl group may enhance binding affinity to specific biological targets, which could be leveraged for anticancer drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly affect biological activity. For example, compounds lacking the trifluoromethyl group may exhibit different pharmacological profiles compared to their trifluoromethyl counterparts .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of similar compounds revealed that those with trifluoromethyl groups had enhanced antibacterial activity compared to non-trifluorinated analogs. The study utilized time-kill assays and biofilm formation assays to assess the effectiveness against S. aureus, demonstrating that these compounds not only inhibited growth but also disrupted biofilm integrity .

Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. These findings suggest potential therapeutic applications in oncology, where targeting specific pathways could lead to more effective treatments .

Q & A

Basic: What are the standard synthetic protocols for preparing (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine?

Methodological Answer:
The compound can be synthesized via a two-step process:

Condensation Reaction : React 4-(trifluoromethyl)benzaldehyde with propargylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the imine intermediate.

Reductive Amination : Use catalytic hydrogenation (e.g., Pd/C under H₂) or alternative reducing agents (e.g., NaBH₃CN) to stabilize the amine bond.
Key parameters include maintaining anhydrous conditions and controlling reaction temperature (25–60°C) to avoid side reactions like polymerization of the propargyl group . Purity is typically verified via HPLC (>95%) and NMR spectroscopy .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., trifluoromethyl singlet at δ ~4.1 ppm, propargyl protons at δ ~2.5–3.0 ppm) and carbon shifts for the aromatic and aliphatic regions .
  • FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 270.12) .
  • Melting Point Analysis : Compare with literature values (if available) to assess crystallinity .

Basic: How is the compound screened for initial biological activity in academic research?

Methodological Answer:

  • In Vitro Assays :
    • MAO-B Inhibition : Test enzyme activity using fluorometric assays with kynuramine as a substrate, measuring IC₅₀ values (e.g., derivatives in showed IC₅₀ ~10–50 nM) .
    • Cellular Uptake Studies : Radiolabel the compound (e.g., with ¹⁸F for PET imaging) to evaluate blood-brain barrier penetration .
  • Toxicity Profiling : Use MTT assays in HEK-293 or HepG2 cells to assess cytotoxicity at varying concentrations (e.g., 1–100 µM) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) to reduce byproducts during hydrogenation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 h to 30 min) while maintaining >90% yield .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethyl acetate/hexane) .

Advanced: What structural modifications enhance target selectivity in MAO-B inhibition?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the benzyl group to improve MAO-B affinity (e.g., IC₅₀ reduced by 40% in fluorinated analogs) .
  • Propargyl Chain Length : Extending the propargyl moiety to a pentynyl group increases lipophilicity, enhancing brain uptake (logP >2.5) but may reduce metabolic stability .
  • Comparative SAR Studies : Use molecular docking (e.g., AutoDock Vina) to model interactions with MAO-B’s FAD-binding site .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate Studies : Conduct assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Validation : Confirm MAO-B inhibition via alternative methods (e.g., radiometric assays using ¹⁴C-tyramine) .
  • Meta-Analysis : Compare datasets across studies (e.g., vs. 17) to identify outliers linked to assay protocols (e.g., enzyme source differences) .

Advanced: What methodologies assess the compound’s environmental persistence and ecotoxicity?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light (254 nm) and analyze breakdown products via LC-MS to estimate photolytic half-life .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays .
  • Bioaccumulation Potential : Calculate logK₀w (octanol-water partition coefficient) using shake-flask methods; values >3.0 indicate high bioaccumulation risk .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
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(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

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